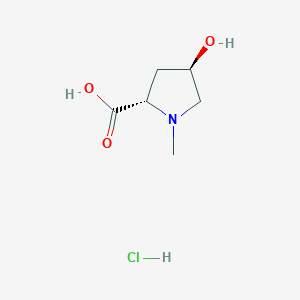

trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of Functional Groups: The hydroxyl and methyl groups are introduced through specific reactions such as hydroxylation and methylation. These reactions may require catalysts and specific reaction conditions to ensure the correct stereochemistry.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride is primarily utilized as a building block in the synthesis of complex organic molecules. Its role as a chiral auxiliary in asymmetric synthesis is particularly noteworthy, enabling the production of enantiomerically pure compounds. This compound is structurally similar to hydroxyproline, an essential component in collagen synthesis, which underscores its importance in understanding and manipulating biological systems.

Role in Collagen Stability

The compound plays a crucial role in stabilizing collagen fibers due to its ability to form hydrogen bonds, enhancing the mechanical properties of connective tissues. This property makes it a significant subject of study for researchers focusing on disorders related to collagen deficiency, such as osteogenesis imperfecta and Ehlers-Danlos syndrome.

Pharmaceutical Applications

In pharmaceutical development, this compound serves as a precursor for synthesizing bioactive compounds. Its chiral nature allows for the production of various pharmacologically active molecules, making it valuable in drug design and development.

Therapeutic Potential

Research indicates that this compound may interact with enzymes involved in metabolic pathways, such as 6-oxocamphor hydrolase. Such interactions are crucial for developing therapeutic agents targeting metabolic disorders and enhancing drug efficacy.

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions:

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Oxidation | Pyridinium chlorochromate | Room temperature | Variable |

| Reduction | Lithium aluminum hydride | Anhydrous conditions | High |

| Chiral Separation | Preparative-scale chromatography | Various solvents | High |

These methods highlight the compound's versatility in synthetic organic chemistry and its potential for large-scale production through industrial applications.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study on Collagen Interaction

A study published in Biochemistry investigated the interaction of this compound with collagen fibers, demonstrating its ability to enhance collagen stability through hydrogen bonding mechanisms. The findings suggested that modifications to this compound could lead to improved therapeutic agents for collagen-related disorders.

Asymmetric Synthesis

Research highlighted in Organic Letters showcased the use of this compound as a catalyst in asymmetric reactions, yielding high enantiomeric excesses. This work emphasizes its utility in producing chiral compounds essential for pharmaceutical applications .

Wirkmechanismus

The mechanism of action of trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid: The free acid form without the hydrochloride salt.

4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid: A similar compound lacking the trans configuration.

1-Methylpyrrolidine-2-carboxylic acid: A compound without the hydroxyl group.

Uniqueness:

- The presence of both hydroxyl and carboxylic acid groups in the trans configuration provides unique chemical properties.

- The hydrochloride salt form enhances solubility and stability, making it more suitable for various applications.

Biologische Aktivität

trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as hydroxyproline, is a non-proteinogenic amino acid primarily found in collagen and plays a critical role in stabilizing the collagen triple helix structure. This compound has garnered attention for its potential biological activities, including its effects on collagen metabolism, antioxidant properties, and implications in various health conditions.

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : C₅H₉NO₃·HCl

- Molar Mass : 165.59 g/mol

- CAS Number : 51-35-4

1. Role in Collagen Synthesis

Hydroxyproline is crucial for collagen stability and integrity. It is formed from proline through post-translational modification, catalyzed by prolyl hydroxylase enzymes. The presence of hydroxyproline enhances the thermal stability of collagen, which is vital in connective tissues.

| Collagen Type | Hydroxyproline Content (%) |

|---|---|

| Type I | 12-14% |

| Type II | 10-12% |

| Type III | 10-12% |

This amino acid serves as a biomarker for collagen content and quality, making it significant in clinical assessments of tissue health and repair .

2. Antioxidant Properties

Research suggests that hydroxyproline exhibits antioxidant activity, which can mitigate oxidative stress. This property is particularly important in preventing cellular damage in various diseases, including cardiovascular diseases and aging-related conditions .

3. Implications in Health Conditions

Hydroxyproline's biological activity extends to its involvement in several health conditions:

- Wound Healing : Hydroxyproline levels correlate with wound healing efficiency due to its role in collagen formation.

- Fibrosis : Elevated hydroxyproline levels are often observed in fibrotic diseases, indicating increased collagen deposition and tissue remodeling.

- Osteoporosis : Studies indicate that hydroxyproline supplementation may enhance bone health by promoting collagen synthesis in bone tissue .

Case Study 1: Hydroxyproline as a Biomarker

A study conducted on patients with chronic liver disease demonstrated that serum hydroxyproline levels were significantly higher compared to healthy controls. This finding suggests that hydroxyproline can serve as a biomarker for liver fibrosis progression .

Case Study 2: Antioxidant Effects

In a controlled trial assessing the effects of hydroxyproline supplementation on oxidative stress markers among elderly individuals, participants who received hydroxyproline showed reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to the placebo group. This indicates the potential of hydroxyproline to enhance antioxidant defenses .

Pharmacological Studies

Recent pharmacological studies have explored the therapeutic potential of hydroxyproline derivatives. For instance, trans-4-Hydroxy-L-proline has been investigated for its ability to inhibit tumor growth through modulation of the MDM2-p53 pathway, suggesting its utility in cancer therapy .

Eigenschaften

IUPAC Name |

(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-7-3-4(8)2-5(7)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNWUHNSSINSOI-JBUOLDKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.